

I. Frequently Asked Questions (FAQs): Pharmacokinetics & Target Engagement

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Compound of Interest

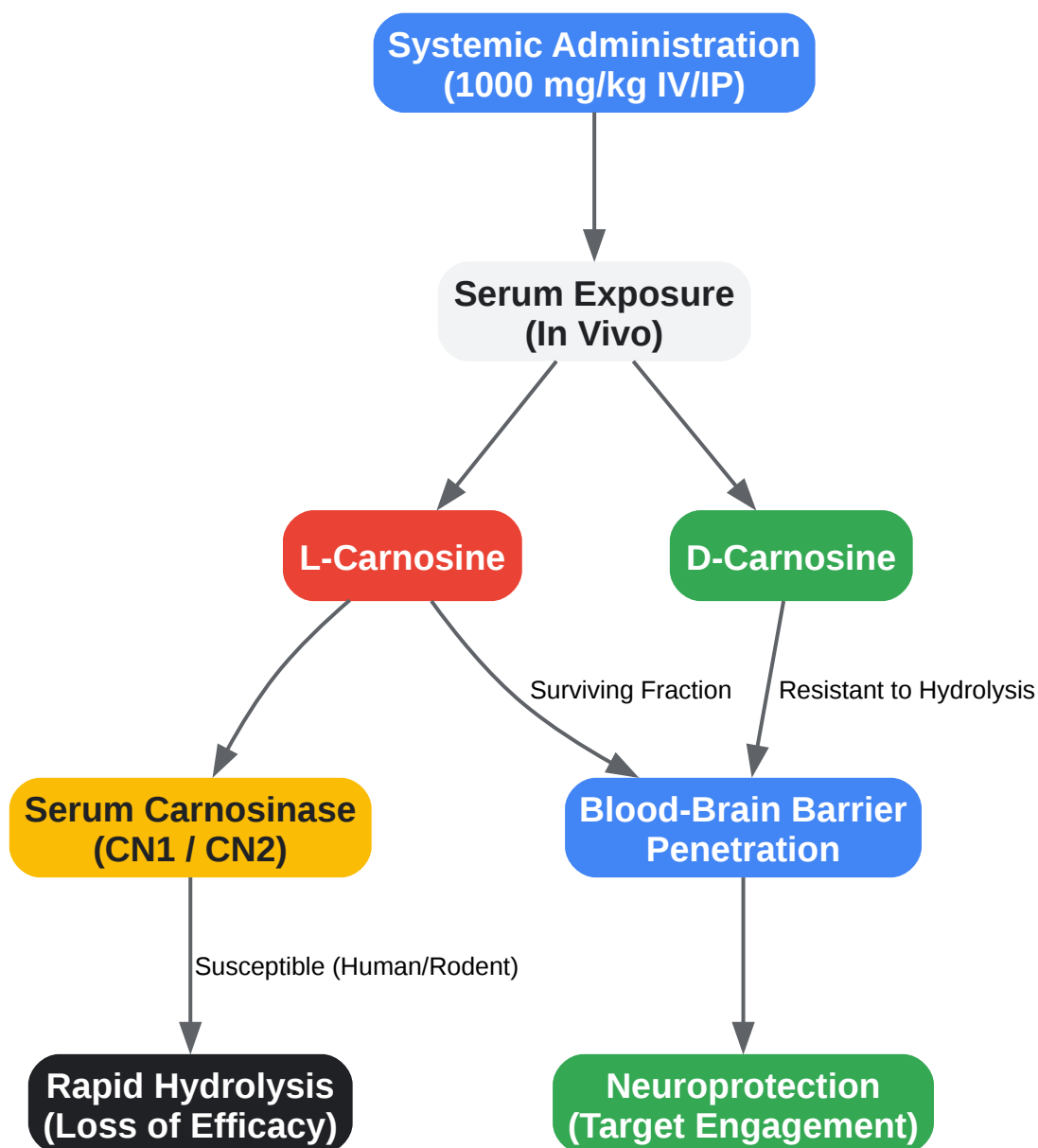
Compound Name: Carnosine, D-

CAS No.: 5853-00-9

Cat. No.: B3054151

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Q1: Why should our pipeline transition from L-Carnosine to D-Carnosine for translational neuroprotection models? A: The primary barrier to using naturally occurring L-carnosine in clinical translation is its rapid degradation. In humans, L-carnosine is swiftly hydrolyzed into β -alanine and L-histidine by serum and tissue carnosinases (CN1 and CN2)[1]. This enzymatic cleavage severely limits its half-life and systemic bioavailability. D-Carnosine, the non-natural enantiomer, is highly resistant to hydrolysis by these carnosinases[2]. Because it evades enzymatic degradation, D-carnosine maintains a superior pharmacokinetic profile, allowing it to cross the blood-brain barrier intact and exert equipotent neuroprotective effects without requiring continuous infusion[1].



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D-Carnosine vs L-Carnosine Pharmacokinetic Workflow and Carnosinase Resistance.

Q2: How do I determine the optimal starting dose for D-Carnosine in rodent models of ischemic stroke? A: In vivo efficacy is highly dose-dependent. For transient focal ischemic mouse models (such as Middle Cerebral Artery Occlusion, MCAO), a systemic dose of 1000 mg/kg administered intravenously (IV) or intraperitoneally (IP) at the onset of reperfusion is the standard[1]. Lower doses (e.g., 100 mg/kg) often fail to achieve the micromolar concentrations

required in the brain parenchyma to combat massive excitotoxicity. At 1000 mg/kg, D-carnosine has been shown to reduce infarct volume by up to 57.2%[3].

Table 1: Quantitative Pharmacokinetic & Efficacy Comparison (Rodent Ischemia Models)

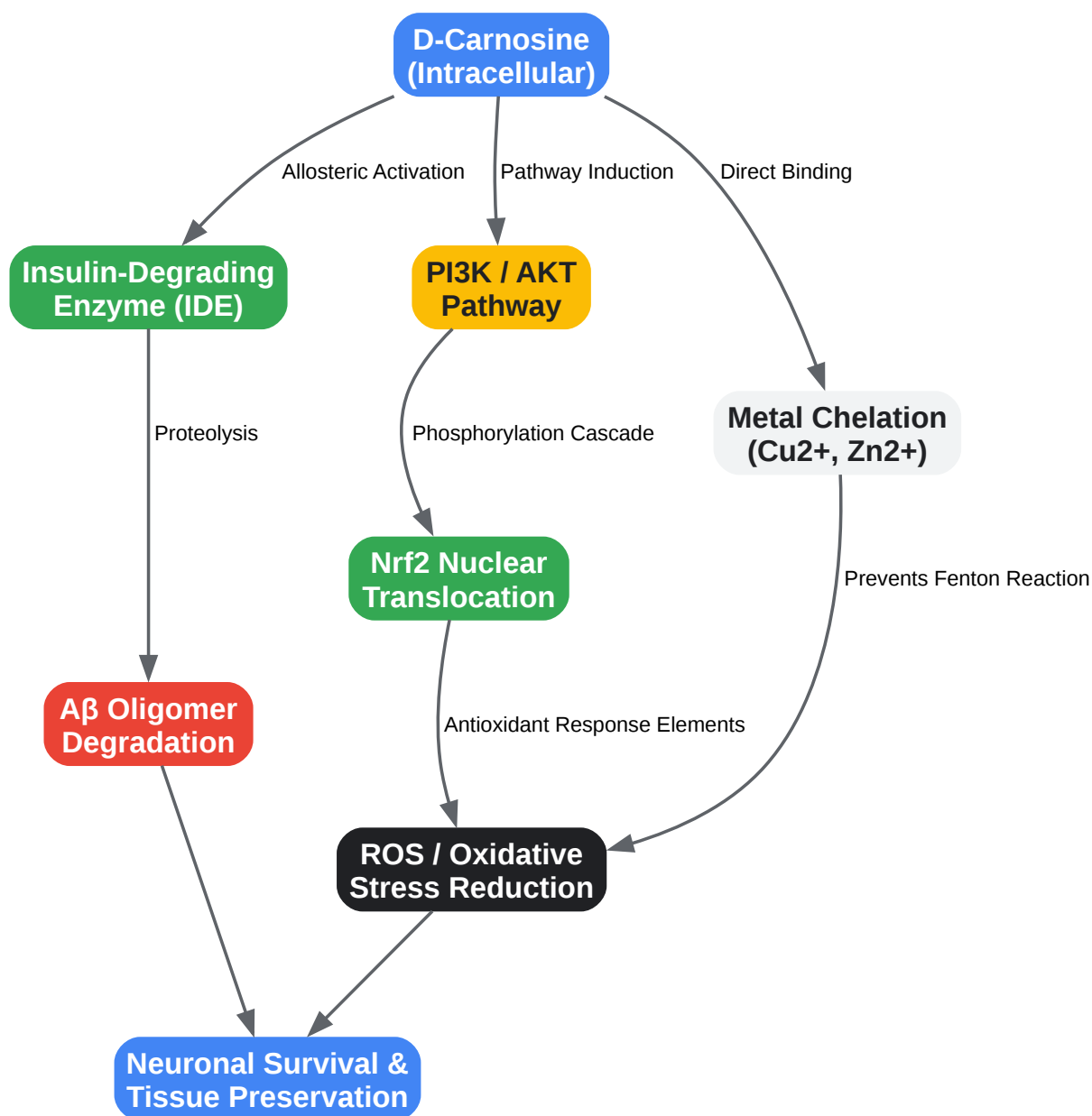
Parameter	L-Carnosine	D-Carnosine	Causality / Implication
Serum Half-Life (Mice)	~78 min	~75 min	Mice naturally lack high CN1 levels; half-lives appear similar in rodents.
Serum Half-Life (Humans)	< 5 min	Highly Stable	D-Carnosine is mandatory for human clinical translation due to CN1 resistance.
Optimal In Vivo Dose	1000 mg/kg	1000 mg/kg	High initial gradient required to drive BBB penetration via passive/active transport.
Infarct Volume Reduction	~50.0%	~57.2%	D-Carnosine exhibits slightly superior efficacy due to absolute enzymatic stability.

Q3: Which molecular pathways should I assay to validate D-Carnosine's target engagement?

A: D-Carnosine acts as a multimodal neuroprotectant. You should assay three distinct pathways to validate its mechanism of action:

- Insulin-Degrading Enzyme (IDE) Modulation: D-Carnosine acts as an allosteric modulator of IDE, enhancing its cooperativity and promoting the proteolytic degradation of neurotoxic Amyloid- β ($A\beta$) oligomers[4].

- PI3K/AKT/Nrf2 Axis: D-Carnosine activates the PI3K/AKT signaling pathway, which subsequently drives the nuclear translocation of Nrf2, upregulating endogenous antioxidant response elements (AREs) to neutralize Reactive Oxygen Species (ROS)[5].
- Metal Chelation: It directly chelates Cu²⁺ and Zn²⁺, preventing Fenton-type reactions that generate cytotoxic hydroxyl radicals[5].



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Molecular Mechanisms of D-Carnosine Neuroprotection: IDE and PI3K/AKT/Nrf2 Pathways.

II. Troubleshooting Guide: In Vivo Administration & Efficacy

Issue: High variability in infarct volume reduction across the experimental cohort following MCAO. Root Cause: Inconsistent administration timing relative to the ischemic cascade, or failure to achieve the required peak serum concentration due to injection artifacts. The therapeutic window for D-carnosine is highly dependent on the onset of reperfusion[1].

Solution: Implement the following self-validating methodology to ensure strict control over dosage delivery and outcome quantification.

Standardized Protocol: In Vivo D-Carnosine Administration & Infarct Quantification (MCAO Model)

Step 1: Preparation of D-Carnosine Solution

- Action: Dissolve D-Carnosine powder in sterile 0.9% physiological saline to a concentration of 100 mg/mL.
- Causality: A highly concentrated solution is required to deliver the 1000 mg/kg dose without causing volume overload in the rodent (maximum IP/IV injection volume should not exceed 10 mL/kg).

Step 2: Induction of Transient Focal Ischemia

- Action: Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated monofilament for exactly 60 minutes. Maintain core body temperature at $37.0 \pm 0.5^\circ\text{C}$ using a feedback-controlled heating pad.
- Causality: Temperature fluctuations drastically alter ischemic damage severity, introducing noise that can mask D-Carnosine's neuroprotective efficacy.

Step 3: Systemic Administration & Self-Validation

- Action: Withdraw the monofilament to initiate reperfusion. Immediately administer 1000 mg/kg D-Carnosine (10 mL/kg of the prepared solution) via the tail vein (IV).
- Self-Validation Checkpoint: To ensure systemic administration was successful and not compromised by extravasation, extract a 50 µL blood sample from the saphenous vein at 15 minutes post-injection. Analyze via LC-MS/MS; serum D-carnosine levels should approximate 20–25 mmol/L[3]. If levels are significantly lower, exclude the subject from final efficacy analysis to prevent false negatives.

Step 4: Brain Harvesting and TTC Staining

- Action: At 48 hours post-reperfusion, euthanize the animal and rapidly extract the brain. Section the brain into 2 mm thick coronal slices using a brain matrix. Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark.
- Causality: TTC is reduced by mitochondrial succinate dehydrogenase in living cells to a deep red formazan. Ischemic (dead) tissue lacks this enzyme and remains white, providing a stark, quantifiable contrast for neuroprotection assessment[1].

Step 5: Infarct Volume Quantification

- Action: Image the slices and calculate the infarct volume using ImageJ. Apply the Swanson correction formula: $\text{Corrected Infarct Volume} = \text{Contralateral Hemisphere Volume} - (\text{Ipsilateral Hemisphere Volume} - \text{Unstained Infarct Volume})$.
- Causality: Ischemic tissue undergoes severe edema (swelling). Failing to correct for edema will artificially inflate the measured infarct volume, leading to an underestimation of D-Carnosine's protective effect.

III. References

- Comparative Cerebroprotective Potential of d- and l-Carnosine Following Ischemic Stroke in Mice Source: National Institutes of Health (NIH) / PMC URL:[[Link](#)]
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